High-Affinity PSMA Binding Distinguishes this Ligand from Non-Targeted Linker Systems
The compound's core structure is a PSMA ligand with a reported binding affinity in the sub-nanomolar range (Ki ≈ 0.1 nM), a property that fundamentally differentiates it from all non-PSMA targeting linkers used in ADC construction . In contrast, standard linkers like SMCC or Val-Cit-PAB possess no intrinsic targeting capability, meaning their conjugation yields ADCs whose biodistribution is solely dictated by the antibody. This difference is stark: an ADC built with Boc-C2-Urea-bis(Boc)-C4-Urea-4-phenylacetic acid is pre-engineered for PSMA-mediated cellular uptake, a feature absent in ADCs made with generic linkers .
| Evidence Dimension | PSMA Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ≈ 0.1 nM |
| Comparator Or Baseline | Generic non-cleavable (e.g., SMCC) or cleavable (e.g., Val-Cit-PAB) linkers |
| Quantified Difference | Baseline affinity = No specific binding |
| Conditions | In vitro binding assay; PSMA-expressing cells |
Why This Matters
This high-affinity binding is the basis for the compound's ability to direct a conjugated payload to PSMA-positive cells, a prerequisite for its intended use in targeted therapy research.
